2-Methoxy-4-fluorobenzotrifluoride

Description

BenchChem offers high-quality 2-Methoxy-4-fluorobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-fluorobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

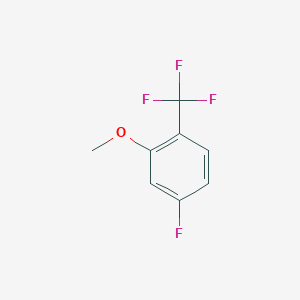

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCAGYSUZGNWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240283 | |

| Record name | Benzene, 4-fluoro-2-methoxy-1-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114809-20-9 | |

| Record name | Benzene, 4-fluoro-2-methoxy-1-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-fluoro-2-methoxy-1-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Methoxy-4-fluorobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-Methoxy-4-fluorobenzotrifluoride. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of spectroscopy and detailed analysis of structurally analogous compounds to predict its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and related fluorinated aromatic compounds, offering insights into the expected spectral features and the underlying chemical principles.

Introduction

2-Methoxy-4-fluorobenzotrifluoride is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of a methoxy group, a fluorine atom, and a trifluoromethyl group on the benzene ring creates a unique electronic environment, making a thorough understanding of its spectroscopic properties crucial for its synthesis, characterization, and utilization. Fluorinated organic molecules are of significant interest in drug discovery due to their ability to modulate metabolic stability, binding affinity, and bioavailability.[1][2] A detailed spectroscopic analysis is the cornerstone of confirming the chemical identity and purity of such novel compounds.

This guide will provide a detailed, predictive analysis of the key spectroscopic data for 2-Methoxy-4-fluorobenzotrifluoride, supported by data from structurally related molecules.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 2-Methoxy-4-fluorobenzotrifluoride, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal for the methoxy group protons in the aliphatic region. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for 2-Methoxy-4-fluorobenzotrifluoride

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-3 | 6.8 - 7.0 | Doublet of doublets (dd) | JH3-F4 ≈ 8-10 Hz, JH3-H5 ≈ 2-3 Hz | Ortho-coupling to fluorine and meta-coupling to H-5. Shielded by the adjacent methoxy group. |

| H-5 | 7.1 - 7.3 | Doublet of doublets (dd) | JH5-H6 ≈ 8-9 Hz, JH5-H3 ≈ 2-3 Hz | Ortho-coupling to H-6 and meta-coupling to H-3. |

| H-6 | 7.4 - 7.6 | Triplet (t) or Doublet of doublets (dd) | JH6-H5 ≈ 8-9 Hz, JH6-F4 ≈ 5-7 Hz | Ortho-coupling to H-5 and a smaller meta-coupling to the fluorine at C-4. |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | Typical chemical shift for a methoxy group attached to an aromatic ring. |

Rationale is based on the analysis of similar compounds found in the literature, such as 2-fluoro-4-methoxybenzoic acid and other substituted benzaldehydes.[3][4]

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be significantly influenced by the electronegativity of the fluorine and oxygen atoms, as well as the electron-withdrawing nature of the trifluoromethyl group.

Table 2: Predicted ¹³C NMR Data for 2-Methoxy-4-fluorobenzotrifluoride

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |

| C-1 | 120 - 125 | Quartet (q, ¹JCF ≈ 270-280 Hz) | The trifluoromethyl carbon shows a characteristic large one-bond coupling with the fluorine atoms.[5] |

| C-2 | 155 - 160 | Singlet (s) | Attached to the electron-donating methoxy group, resulting in a downfield shift. |

| C-3 | 100 - 105 | Doublet (d, ²JCF ≈ 20-25 Hz) | Shielded by the methoxy group and coupled to the fluorine at C-4. |

| C-4 | 160 - 165 | Doublet (d, ¹JCF ≈ 240-250 Hz) | Directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond C-F coupling constant. |

| C-5 | 115 - 120 | Doublet (d, ³JCF ≈ 5-10 Hz) | Coupled to the fluorine at C-4. |

| C-6 | 125 - 130 | Singlet (s) | Less affected by the substituents compared to other aromatic carbons. |

| -OCH₃ | 55 - 60 | Singlet (s) | Typical chemical shift for a methoxy carbon. |

| -CF₃ | 123 - 128 | Quartet (q, ¹JCF ≈ 270-280 Hz) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[6] |

Predictions are based on established substituent effects and data from related fluorinated and methoxylated aromatic compounds.[7]

Experimental Protocols

While specific experimental data for 2-Methoxy-4-fluorobenzotrifluoride is not available, the following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

-

Visualizing Molecular Structure and Data Acquisition Workflow

Molecular Structure

Caption: Chemical structure of 2-Methoxy-4-fluorobenzotrifluoride.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 2-Methoxy-4-fluorobenzotrifluoride

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100-3000 | C-H stretch | Aromatic C-H | Typical for aromatic compounds. |

| 2950-2850 | C-H stretch | Aliphatic C-H (-OCH₃) | Characteristic of the methyl group in the methoxy substituent. |

| 1620-1580 | C=C stretch | Aromatic ring | Multiple bands are expected in this region due to the substituted benzene ring. |

| 1300-1100 | C-F stretch | C-F (Aromatic) & C-F (-CF₃) | Strong absorptions are expected due to the high polarity of the C-F bonds. |

| 1250-1200 | C-O stretch | Aryl-O (asymmetric) | Characteristic of the methoxy group attached to the aromatic ring. |

| 1050-1000 | C-O stretch | Aryl-O (symmetric) | Another characteristic band for the aryl ether linkage. |

These predictions are based on established IR correlation tables and data from similar aromatic ethers and fluorinated compounds.[8]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of 2-Methoxy-4-fluorobenzotrifluoride (C₈H₆F₄O), which is approximately 206.03 g/mol .

-

Key Fragments:

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for 2-Methoxy-4-fluorobenzotrifluoride. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. This information serves as a crucial reference for researchers working on the synthesis and characterization of this and related fluorinated aromatic compounds, enabling more efficient identification and structural confirmation. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data.

References

- Supporting Information for a scientific article. (n.d.).

- ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ).

- ResearchGate. (2025). Determination of benzotrifluoride derivative compounds in groundwater.

- ChemicalBook. (n.d.). 2-Fluorobenzotrifluoride (392-85-8) 1H NMR spectrum.

- Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.

- ChemRxiv. (2021). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 7. Fluoro, methyl and methoxy ring-disubstituted octyl phenylcyanoacrylates.

- ResearchGate. (2017). Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline.

- PubMed. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS).

- Benchchem. (n.d.). A Comparative Analysis of 13C NMR Chemical Shifts for 2-(Benzyloxy)-4-fluorobenzaldehyde and Structural Analogs.

- PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid.

- ChemRxiv. (2024). Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis.

- Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.

Sources

- 1. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Fluorobenzotrifluoride (392-85-8) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) using 2-Methoxy-4-fluorobenzotrifluoride

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of 2-Methoxy-4-fluorobenzotrifluoride in Medicinal Chemistry

The design and synthesis of novel active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. A key strategy in this endeavor is the use of versatile, highly functionalized building blocks that can be elaborated into complex molecular architectures with desirable pharmacological properties. 2-Methoxy-4-fluorobenzotrifluoride is one such building block, offering a unique combination of reactive sites and electronically-tuned properties that make it a valuable starting material in medicinal chemistry.

The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The fluorine and methoxy substituents on the aromatic ring provide handles for regioselective chemical transformations, particularly nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS).

This document provides a detailed guide to the synthetic utility of 2-Methoxy-4-fluorobenzotrifluoride, focusing on a plausible and well-precedented synthetic route to a key intermediate of the FDA-approved tyrosine kinase inhibitor, Nilotinib. This intermediate, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline , is a critical component in the final assembly of Nilotinib. The protocols provided herein are designed to be robust and scalable, with a focus on explaining the chemical principles behind each experimental step.

Proposed Synthetic Pathway: From 2-Methoxy-4-fluorobenzotrifluoride to a Key Nilotinib Intermediate

The following multi-step synthesis transforms 2-Methoxy-4-fluorobenzotrifluoride into the target aniline derivative. Each step is detailed with a comprehensive protocol, safety considerations, and mechanistic insights.

Caption: Proposed synthetic route to a key Nilotinib intermediate.

Step 1: Regioselective Nitration of 2-Methoxy-4-fluorobenzotrifluoride

Causality of Experimental Choices:

The nitration of 2-Methoxy-4-fluorobenzotrifluoride is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. The trifluoromethyl group (-CF₃) is a strong deactivating group and a meta-director. The fluorine atom (-F) is a deactivating group but is also an ortho, para-director.

Considering these effects, the most likely position for nitration is C5, which is ortho to the strongly activating methoxy group and meta to the trifluoromethyl group. This position is electronically favored. The use of a standard nitrating mixture of nitric acid and sulfuric acid provides the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction to proceed.[2][3][4]

Experimental Protocol:

-

Materials:

-

2-Methoxy-4-fluorobenzotrifluoride

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

-

-

Procedure:

-

In a pre-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (3 equivalents).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 2-Methoxy-4-fluorobenzotrifluoride (1 equivalent) to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, pre-cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2-Methoxy-4-fluoro-5-nitrobenzotrifluoride .

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Safety Precautions:

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

The nitration reaction is exothermic and can run away if the temperature is not controlled. Maintain the reaction temperature strictly.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with 4-Methylimidazole

Causality of Experimental Choices:

The newly introduced nitro group, along with the trifluoromethyl group, strongly activates the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom at C4 is now an excellent leaving group. 4-Methylimidazole acts as the nucleophile, displacing the fluoride. A base, such as potassium carbonate, is used to deprotonate the 4-methylimidazole, increasing its nucleophilicity. A polar aprotic solvent like Dimethylformamide (DMF) is used to dissolve the reagents and facilitate the SNAr reaction.[5][6]

Experimental Protocol:

-

Materials:

-

2-Methoxy-4-fluoro-5-nitrobenzotrifluoride (from Step 1)

-

4-Methylimidazole

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle.

-

-

Procedure:

-

To a round-bottom flask, add 2-Methoxy-4-fluoro-5-nitrobenzotrifluoride (1 equivalent), 4-methylimidazole (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).

-

Add anhydrous DMF to the flask to dissolve the reagents.

-

Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 1-(4-Methoxy-2-nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole , can be purified by column chromatography on silica gel.

-

Safety Precautions:

-

DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood with appropriate PPE.

-

4-Methylimidazole is corrosive and can cause burns. Handle with care.[7]

-

Potassium carbonate is an irritant. Avoid inhalation of dust.

Step 3: Reduction of the Nitro Group

Causality of Experimental Choices:

The final step is the reduction of the nitro group to an amine to yield the target intermediate. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is a commonly used and effective catalyst.[8] The reaction is carried out under a hydrogen atmosphere. Ethanol is a suitable solvent for this reaction.

Experimental Protocol:

-

Materials:

-

1-(4-Methoxy-2-nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole (from Step 2)

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas supply or a hydrogen generator

-

Parr shaker or a similar hydrogenation apparatus

-

Celite®

-

-

Procedure:

-

Dissolve the nitro compound (1 equivalent) in ethanol in a hydrogenation flask.

-

Carefully add 10% Pd/C (5-10% by weight of the substrate) to the solution.

-

Place the flask in a hydrogenation apparatus.

-

Evacuate the flask and purge with nitrogen, then with hydrogen.

-

Pressurize the vessel with hydrogen (typically 50 psi) and shake or stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline .

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Safety Precautions:

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be carried out in a well-ventilated area, away from ignition sources, and using appropriate safety equipment.

-

Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen and air. Handle the catalyst carefully, preferably wet, and do not allow it to dry on the filter paper.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |

| 2-Methoxy-4-fluorobenzotrifluoride | C₈H₆F₄O | 206.13 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, GC-MS |

| 2-Methoxy-4-fluoro-5-nitrobenzotrifluoride | C₈H₅F₄NO₃ | 251.13 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS |

| 1-(4-Methoxy-2-nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole | C₁₂H₁₀F₃N₃O₃ | 313.22 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS |

| 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline | C₁₁H₁₀F₃N₃ | 241.21 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS, m.p. |

Visualization of the Synthetic Workflow

Caption: Detailed experimental workflow for the synthesis.

Conclusion and Future Perspectives

This guide has outlined a robust and scientifically sound synthetic route for the preparation of a key intermediate of the API Nilotinib, starting from the readily available 2-Methoxy-4-fluorobenzotrifluoride. The described protocols are based on well-established chemical transformations and provide a solid foundation for researchers in drug discovery and development. The strategic use of this fluorinated building block highlights its potential in the efficient construction of complex pharmaceutical agents. Further optimization of reaction conditions and exploration of alternative reagents could lead to even more efficient and scalable syntheses.

References

-

Galabov, B., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC, [Link].

- Google Patents. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts, [Link].

-

Yamamoto, T., et al. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC, [Link].

- Google Patents. (2021). Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

-

Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, [Link].

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link].

-

ResearchGate. (n.d.). The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with... ResearchGate, [Link].

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxy-3-Nitrobenzotrifluoride, 99%. Cole-Parmer, [Link].

-

PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem, [Link].

-

Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Carl ROTH, [Link].

-

WuXi STA. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. ACS Publications, [Link].

-

MDPI. (2016). Synthesis, Characterization, and Catalytic Hydrogenation Activity of New N-Acyl-Benzotriazole Rh(I) and Ru(III) Complexes in [bmim][BF 4 ]. MDPI, [Link].

-

DOI. (n.d.). SNAr Radiofluorination with In Situ-Generated [18F] Tetramethylammonium Fluoride. DOI, [Link].

- Google Patents. (n.d.). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

-

National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central, [Link].

-

West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% MSDS# 36489. West Liberty University, [Link].

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. carlroth.com [carlroth.com]

- 8. CA2219655C - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

Application Note: High-Throughput GC-MS Protocol for the Analysis of 2-Methoxy-4-fluorobenzotrifluoride

Abstract

This application note provides a comprehensive and robust protocol for the analysis of 2-Methoxy-4-fluorobenzotrifluoride using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, requires a precise and validated analytical method for purity assessment and impurity profiling. The protocol herein is designed to deliver high sensitivity, selectivity, and reproducibility, addressing the needs of researchers and quality control analysts in the drug development sector. We will delve into the rationale behind each step, from sample preparation to data analysis, ensuring a self-validating and scientifically sound methodology.

Introduction: The Analytical Imperative for 2-Methoxy-4-fluorobenzotrifluoride

2-Methoxy-4-fluorobenzotrifluoride is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique combination of a methoxy group, a fluorine atom, and a trifluoromethyl group imparts specific electronic and lipophilic properties, making it a valuable building block in the synthesis of novel bioactive molecules. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like 2-Methoxy-4-fluorobenzotrifluoride.[1][2] Its ability to separate complex mixtures with high resolution and provide structural information through mass fragmentation makes it an indispensable tool for identification and quantification.[3][4] This protocol is developed to provide a reliable method for the routine analysis of this compound, ensuring compliance with stringent quality standards.

Materials and Methods

Reagents and Materials

-

2-Methoxy-4-fluorobenzotrifluoride standard: (Purity ≥ 99.5%)

-

Solvent: Dichloromethane (DCM), HPLC grade or equivalent. The choice of a volatile organic solvent is crucial for GC-MS analysis.[5][6]

-

Inert Gas: Helium (99.999% purity) for GC carrier gas.

-

Vials: 2 mL amber glass vials with PTFE-lined septa to prevent contamination and analyte loss.[5][6]

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Autosampler: For reproducible injections.

Experimental Workflow: A Step-by-Step Protocol

The entire analytical workflow is designed for clarity and reproducibility.

Caption: A streamlined workflow for the GC-MS analysis of 2-Methoxy-4-fluorobenzotrifluoride.

Sample Preparation: The Foundation of Accurate Analysis

Proper sample preparation is critical to avoid contamination and ensure accurate results.[5][7]

Step 1: Standard Stock Solution Preparation (1000 µg/mL)

-

Accurately weigh approximately 10 mg of 2-Methoxy-4-fluorobenzotrifluoride standard.

-

Dissolve it in a 10 mL volumetric flask with dichloromethane.

-

Ensure complete dissolution by vortexing. This stock solution should be stored at 2-8°C and protected from light.

Step 2: Working Standard and Sample Solution Preparation (10 µg/mL)

-

Prepare a working standard solution by diluting the stock solution with dichloromethane. For instance, a 1:100 dilution will yield a 10 µg/mL solution.

-

For unknown samples, prepare a solution with an expected concentration in a similar range. If the sample is a solid, dissolve it in dichloromethane to achieve the target concentration. If it is a liquid, a direct dilution may be appropriate.

-

Filter the final solutions through a 0.22 µm PTFE syringe filter if any particulate matter is present.[5]

GC-MS Method Parameters: Optimizing Separation and Detection

The following parameters have been optimized for the analysis of 2-Methoxy-4-fluorobenzotrifluoride. The selection of a mid-polarity column is based on the aromatic and substituted nature of the analyte.[8][9][10]

| Parameter | Value | Justification |

| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolution for a wide range of aromatic compounds. The 30m length offers a good balance between resolution and analysis time.[8] |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation.[7] |

| Injection Volume | 1 µL | |

| Injection Mode | Split (10:1) | A split injection is recommended for concentrated samples to prevent column overloading. For trace analysis, a splitless injection can be used. |

| Carrier Gas | Helium | |

| Flow Rate | 1.0 mL/min (Constant Flow) | |

| Oven Temperature Program | ||

| Initial Temperature | 80 °C, hold for 1 min | |

| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate allows for good separation of potential impurities. |

| Final Temperature | 280 °C, hold for 5 min | Ensures that any less volatile compounds are eluted from the column. |

| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |

| Ion Source Temperature | 230 °C | |

| Ionization Mode | Electron Ionization (EI) | EI is a robust and widely used technique for volatile organic compounds, providing reproducible fragmentation patterns for library matching.[11][12] |

| Electron Energy | 70 eV | Standard energy for EI, which generates a consistent and extensive fragmentation pattern.[11] |

| Mass Scan Range | 40 - 400 m/z | This range covers the expected molecular ion and fragment ions of the target analyte and potential impurities. |

| Solvent Delay | 3 min | Prevents the solvent peak from entering the mass spectrometer, which can cause filament damage and ion source contamination. |

Data Analysis and Interpretation

Identification

The identification of 2-Methoxy-4-fluorobenzotrifluoride is confirmed by comparing the retention time and the mass spectrum of the sample with that of a known standard. The mass spectrum should exhibit a clear molecular ion peak (M+) and characteristic fragment ions.

Quantification

For quantitative analysis, an external standard calibration curve should be constructed. This involves preparing a series of standards at different concentrations and plotting the peak area against the concentration. Linearity should be established with a correlation coefficient (r²) of ≥ 0.999.[13]

Method Validation: Ensuring Trustworthiness and Reliability

To ensure the method is fit for its intended purpose, a validation should be performed in accordance with ICH Q2(R1) guidelines.[14][15] The key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.[13]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[14]

-

Accuracy: The closeness of the test results to the true value. This can be assessed by spike/recovery experiments.[13][14][16]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[13][14][16]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[16]

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13]

Caption: The validation cascade for ensuring a reliable analytical method.

Troubleshooting

| Problem | Potential Cause | Solution |

| No Peak or Low Signal | No injection, incorrect syringe placement, leak in the system | Check autosampler, ensure proper vial and syringe placement, perform a leak check. |

| Peak Tailing | Active sites in the inlet liner or column, column contamination | Use a deactivated liner, bake out the column, or trim the front end of the column. |

| Poor Reproducibility | Inconsistent injection volume, sample degradation, variable inlet discrimination | Check autosampler performance, ensure sample stability, optimize inlet temperature and injection speed. |

| Ghost Peaks | Carryover from previous injection, septum bleed | Run a blank solvent injection, use a high-quality septum and replace it regularly. |

Conclusion

This application note details a comprehensive and scientifically grounded GC-MS protocol for the analysis of 2-Methoxy-4-fluorobenzotrifluoride. By following the outlined steps for sample preparation, instrument setup, and data analysis, researchers and quality control professionals can achieve reliable and reproducible results. The emphasis on method validation ensures that the protocol meets the stringent requirements of the pharmaceutical and related industries, ultimately contributing to the development of safe and effective products.

References

-

Journal of Complementary and Alternative Medical Research. (2021). GC-MS analysis of the extract depicts the presence of key bioactive compounds. Retrieved from [Link]

-

Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (2023). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. Retrieved from [Link]

-

Biodiversitas Journal of Biological Diversity. (2024). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Retrieved from [Link]

-

Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry Ionisation Techniques. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Restek. (n.d.). GC Column Selection Guide. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

-

PubMed. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluorobenzotrifluoride. Retrieved from [Link]

-

Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

-

Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Retrieved from [Link]

-

Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

-

JALA. (2004). An Introduction to Mass Spectrometry Ionization. Retrieved from [Link]

-

Unknown. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Eurofins. (n.d.). Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

-

ResearchGate. (2022). Commonly used ionizations techniques in mass spectrometry. Retrieved from [Link]

-

Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. labcompare.com [labcompare.com]

- 3. impactfactor.org [impactfactor.org]

- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. scispace.com [scispace.com]

- 8. fishersci.ca [fishersci.ca]

- 9. discover.restek.com [discover.restek.com]

- 10. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]

- 11. enovatia.com [enovatia.com]

- 12. acdlabs.com [acdlabs.com]

- 13. environics.com [environics.com]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Methoxy-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

A Note on Scientific Diligence

The following handling and storage procedures for 2-Methoxy-4-fluorobenzotrifluoride are synthesized from established safety data for structurally analogous benzotrifluoride derivatives and general principles for managing fluorinated aromatic ethers. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for 2-Methoxy-4-fluorobenzotrifluoride (CAS Number 1114809-20-9)[1], a conservative approach grounded in the known hazards of similar compounds is presented. Researchers must exercise their own informed judgment and conduct a thorough risk assessment before use.

Compound Profile and Hazard Assessment

2-Methoxy-4-fluorobenzotrifluoride belongs to a class of organofluorine compounds that are increasingly utilized as building blocks in medicinal chemistry and materials science. The trifluoromethyl group imparts unique electronic properties and metabolic stability, while the methoxy and fluoro substituents provide handles for further chemical modification.

Based on analogous compounds such as various fluorinated and methoxylated benzotrifluorides, a hazard profile can be inferred.[2][3][4][5][6]

Anticipated Hazards:

-

Flammability: Benzotrifluoride derivatives are often flammable liquids.[3][4][5][6] Vapors may form explosive mixtures with air.

-

Irritation: Expected to be a skin, eye, and respiratory tract irritant.[2][4][7]

-

Health Hazards: Harmful if swallowed, inhaled, or absorbed through the skin. Chronic exposure to fluoride-containing compounds can lead to systemic toxicity, affecting bones and joints.[2][3]

-

Moisture Sensitivity: Aromatic ethers can be sensitive to moisture, potentially leading to degradation over time.

Table 1: Inferred Physicochemical and Hazard Data

| Property | Inferred Value/Classification | Rationale/Source Analogy |

| Physical State | Liquid | Based on similar benzotrifluoride derivatives.[3][4][8] |

| GHS Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Synthesized from SDS of 2-Chlorobenzotrifluoride, 3-Fluorobenzotrifluoride, and other related compounds.[3][4][7] |

| GHS Pictograms | Flame (GHS02), Exclamation Mark (GHS07) | Consistent with the inferred hazard statements. |

| Storage Temperature | 2-8°C, in a dry, well-ventilated area. | Standard for many volatile and potentially reactive organic compounds.[9] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | General reactivity for aromatic ethers and fluorinated compounds.[5] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

-

Primary Engineering Control: All handling of 2-Methoxy-4-fluorobenzotrifluoride must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

-

Secondary Controls: An eyewash station and safety shower must be readily accessible in the immediate work area.[2][4]

Table 2: Personal Protective Equipment (PPE) Protocol

| Protection Type | Specification | Rationale |

| Eye and Face | Chemical safety goggles and a face shield. | To protect against splashes and vapors. Standard EN166 or OSHA 29 CFR 1910.133 compliant.[2] |

| Hand | Nitrile or neoprene gloves. | Provides resistance to aromatic and fluorinated compounds. Always inspect gloves for integrity before use and change them immediately if contaminated.[2] |

| Body | Flame-retardant lab coat. | To protect against splashes and fire hazards. |

| Respiratory | Not typically required when working in a fume hood. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls are insufficient.[2] |

Handling Protocols

General Handling Workflow

The following diagram outlines the essential steps for safely handling 2-Methoxy-4-fluorobenzotrifluoride in a laboratory setting.

Caption: General workflow for handling 2-Methoxy-4-fluorobenzotrifluoride.

Protocol for Aliquoting and Transfer

Given the potential for moisture sensitivity, handling under an inert atmosphere (Nitrogen or Argon) is recommended, especially for long-term storage or use in moisture-sensitive reactions.

-

Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator.

-

Inert Atmosphere Setup: If using a Schlenk line, ensure the flask containing the compound and the receiving flask are properly evacuated and backfilled with inert gas at least three times.

-

Syringe Transfer:

-

Use a clean, dry syringe and a long needle.

-

Puncture the septum of the reagent bottle.

-

Draw a small amount of inert gas into the syringe from the headspace of the bottle.

-

Invert the bottle and slowly withdraw the desired volume of liquid.

-

Ensure there are no air bubbles in the syringe.

-

Transfer the liquid to the reaction flask, inserting the needle below the surface of any solvent already present.

-

Slowly dispense the liquid.

-

-

Post-Transfer:

-

Withdraw the needle from the reaction flask.

-

Clean the syringe immediately by rinsing it with a suitable solvent (e.g., acetone), followed by water.

-

Replace the Bakelite cap on the reagent bottle to ensure a tight seal over the septum.

-

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

Storage Conditions

-

Temperature: Store in a cool, dry place.[2][5] Refrigeration at 2-8°C is advisable.[9]

-

Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture and atmospheric components.

-

Container: Keep the container tightly closed.[2][4][5] Use the original supplier bottle whenever possible.

-

Location: Store in a designated flammable liquids cabinet.[4][5] The storage area should be well-ventilated.[2][5]

Segregation of Incompatible Chemicals

The following diagram illustrates the principle of storing 2-Methoxy-4-fluorobenzotrifluoride away from incompatible chemical classes.

Caption: Storage segregation for 2-Methoxy-4-fluorobenzotrifluoride.

Spill and Emergency Procedures

-

Small Spills (in a fume hood):

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Place the contaminated material in a sealed container for chemical waste disposal.

-

Clean the area with a suitable solvent.

-

-

Large Spills:

-

Evacuate the laboratory and alert personnel in the vicinity.

-

Prevent the spill from entering drains.

-

Contact your institution's environmental health and safety department immediately.

-

-

In Case of Fire:

-

Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water, as it may be ineffective.

-

-

First Aid:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

-

Waste Disposal

All waste containing 2-Methoxy-4-fluorobenzotrifluoride must be treated as hazardous chemical waste.

-

Collect all waste in a clearly labeled, sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of this chemical down the drain.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxy-3-Nitrobenzotrifluoride, 99%. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99%. Retrieved from [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. biosynth.com [biosynth.com]

- 7. 4-Fluorobenzotrifluoride 98 402-44-8 [sigmaaldrich.com]

- 8. 2-Fluorobenzotrifluoride CAS#: 392-85-8 [m.chemicalbook.com]

- 9. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

Application Note: Knoevenagel Condensation for the Synthesis of Novel Fluorinated Scaffolds

Abstract

This guide provides a detailed protocol and scientific rationale for conducting the Knoevenagel condensation reaction using 2-Methoxy-4-fluorobenzotrifluoride derivatives. The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and binding affinity. This document outlines the reaction mechanism, explores the electronic effects of the specific substituents, provides a robust experimental protocol, and offers insights into process optimization. The resulting α,β-unsaturated products are valuable intermediates for the synthesis of pharmaceutically active compounds.[1][2][3][4]

Introduction and Scientific Rationale

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction first described in the 1890s.[5] It is a variant of the aldol condensation, involving the nucleophilic addition of an active methylene compound to an aldehyde or ketone, catalyzed by a weak base, followed by a dehydration step to yield a conjugated α,β-unsaturated product.[5][6] These products are pivotal intermediates in the synthesis of a wide range of therapeutic agents and functional materials.[3]

The substrate of interest, a 2-Methoxy-4-fluorobenzotrifluoride derivative (for this note, we will consider the corresponding benzaldehyde), presents a unique electronic profile:

-

Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, it significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity makes it more susceptible to nucleophilic attack by the enolate derived from the active methylene compound.

-

Methoxy (-OCH₃) and Fluoro (-F) Groups: These substituents further modulate the electronic environment of the aromatic ring, influencing reaction rates and the properties of the final product.

This combination of functional groups makes the resulting Knoevenagel products highly sought-after scaffolds in drug discovery programs.

Reaction Mechanism and Catalyst Function

The Knoevenagel condensation proceeds through a well-established multi-step mechanism. Weak bases, such as the secondary amine piperidine, are typically employed as catalysts to avoid the self-condensation of the aldehyde.[6]

The role of piperidine is multifaceted:

-

Enolate Formation: It acts as a base to deprotonate the active methylene compound (e.g., malononitrile), forming a resonance-stabilized carbanion (enolate).[7]

-

Iminium Ion Formation: Piperidine reacts with the benzaldehyde to form a more electrophilic iminium ion intermediate.[7][8]

-

Nucleophilic Attack: The enolate then attacks the iminium ion.[8]

-

Dehydration: The resulting intermediate undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product.[3][5] The use of piperidine facilitates an easier elimination step compared to hydroxide ions that would be generated by stronger bases.[8]

Detailed Experimental Protocol

This protocol describes the reaction of a substituted 2-Methoxy-4-fluorobenzotrifluoride benzaldehyde with malononitrile, a common active methylene compound.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Methoxy-4-fluoro-5-(trifluoromethyl)benzaldehyde | (Example) | ~222.13 | 5.0 | 1.0 |

| Malononitrile | 109-77-3 | 66.06 | 5.0 | 1.0 |

| Piperidine | 110-89-4 | 85.15 | 0.5 | 0.1 |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 20 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

| Hexane | 110-54-3 | 86.18 | As needed | - |

Safety Precautions: Always consult the Safety Data Sheet (SDS) for each reagent. Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-4-fluoro-5-(trifluoromethyl)benzaldehyde (5.0 mmol, 1.0 eq.).

-

Reagent Addition: Add absolute ethanol (20 mL) and stir until the aldehyde is completely dissolved. To this solution, add malononitrile (5.0 mmol, 1.0 eq.).

-

Catalyst Addition: Add piperidine (0.5 mmol, 0.1 eq.) to the reaction mixture dropwise using a syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often accompanied by a color change and the formation of a precipitate. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

-

Product Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

Drying: Dry the product under vacuum to obtain the crude solid.

-

Purification (if necessary): If the product is not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) can be performed.

Workflow and Process Optimization

The entire experimental process, from setup to analysis, can be visualized as a clear workflow.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider slightly increasing the reaction time.[9] Ensure the aldehyde starting material is pure, as impurities can inhibit the reaction.

-

Slow Reaction: For less reactive aldehydes, gentle heating (e.g., 40-50 °C) can increase the reaction rate. Alternatively, solvent-free conditions or microwave irradiation have been shown to accelerate Knoevenagel condensations.[1][5]

-

Catalyst Choice: While piperidine is effective, other catalysts like ammonium acetate or Lewis acids (e.g., TiCl₄ with a base) can be employed and may offer advantages depending on the specific substrates.[7][10][11]

-

Solvent Effects: The choice of solvent can influence reaction rates and product solubility. While ethanol is common, solvents like benzene or toluene with a Dean-Stark trap to remove water can also be effective, particularly for driving the reaction to completion.[9] Studies have shown that there is often no significant difference in conversion rates between electron-withdrawing and electron-donating groups on the benzaldehyde.[12]

Conclusion

The Knoevenagel condensation is a highly efficient and reliable method for synthesizing α,β-unsaturated compounds from 2-Methoxy-4-fluorobenzotrifluoride derivatives. The protocol described herein is robust and can be adapted for various substituted benzaldehydes and active methylene compounds. The resulting fluorinated products serve as valuable, high-potential building blocks for the development of new chemical entities in the pharmaceutical and materials science industries.

References

-

Knoevenagel Condensation . (2021). J&K Scientific LLC. Retrieved from [Link]

- Freeman, F. (2001). Knoevenagel Condensation. Encyclopedia of Reagents for Organic Synthesis.

-

Kumbhar, A. A., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst . ACG Publications. Retrieved from [Link]

-

Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst . (n.d.). ResearchGate. Retrieved from [Link]

-

Alam, M. S., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review . Bohrium. Retrieved from [Link]

-

Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids . (n.d.). ResearchGate. Retrieved from [Link]

-

Asfandyar, M. (2020). Knoevenagel Condensation Reaction Mechanism . YouTube. Retrieved from [Link]

-

Tu, Y., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions . The Journal of Physical Chemistry B. Retrieved from [Link]

-

Rupainwar, R., et al. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review) . Oriental Journal of Chemistry. Retrieved from [Link]

-

Knoevenagel condensation . (n.d.). Wikipedia. Retrieved from [Link]

-

van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes . Green Chemistry Letters and Reviews. Retrieved from [Link]

-

Knoevenagel condensation between different substituted benzaldehydes... . (n.d.). ResearchGate. Retrieved from [Link]

-

Kitamura, M., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives . National Institutes of Health. Retrieved from [Link]

-

Kitamura, M., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives . ACS Omega. Retrieved from [Link]

-

Knoevenagel Condensation Doebner Modification . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up . (2020). YouTube. Retrieved from [Link]

-

Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation . Journal of Scientific Research. Retrieved from [Link]

-

Applications of Knoevenagel condensation reaction in the total synthesis of natural products . (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. orientjchem.org [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bhu.ac.in [bhu.ac.in]

- 12. pure.tue.nl [pure.tue.nl]

Troubleshooting & Optimization

Troubleshooting guide for 2-Methoxy-4-fluorobenzotrifluoride synthesis scale-up

Welcome to the technical support center for the synthesis and scale-up of 2-Methoxy-4-fluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Synthesis Pathway

The synthesis of 2-Methoxy-4-fluorobenzotrifluoride is a valuable process for generating a key building block in pharmaceutical and agrochemical research. A common and effective synthetic route involves a two-step process starting from the readily available 2-methoxy-4-fluoroaniline:

-

Diazotization: Conversion of the primary aromatic amine (2-methoxy-4-fluoroaniline) into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid.

-

Trifluoromethylation: A copper-catalyzed Sandmeyer-type reaction where the diazonium group is displaced by a trifluoromethyl group, sourced from a suitable trifluoromethylating agent.

This guide will address potential issues in both of these critical steps, with a focus on scale-up considerations.

Troubleshooting Guide

Low or No Product Yield

Question: My overall yield of 2-Methoxy-4-fluorobenzotrifluoride is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield in this synthesis can stem from issues in either the diazotization or the trifluoromethylation step. A systematic approach to troubleshooting is crucial.

In the Diazotization Step:

-

Incomplete Diazotization: The formation of the diazonium salt is highly dependent on temperature and pH. The reaction is typically conducted at 0-5 °C to ensure the stability of the diazonium salt.[1][2] Deviation from this temperature range can lead to premature decomposition of the salt, resulting in the formation of phenols and other byproducts. Ensure your cooling bath is well-maintained and that the addition of sodium nitrite solution is slow enough to control the exotherm.

-

Incorrect Stoichiometry: An excess of nitrous acid should be avoided as it can lead to side reactions. It is recommended to use a stoichiometric amount of sodium nitrite.[1] The presence of excess nitrous acid can be checked with starch-iodide paper.

-

Acid Choice and Concentration: The choice and concentration of the strong acid (e.g., HCl, H₂SO₄) are critical for generating nitrous acid and maintaining the stability of the diazonium salt.

In the Trifluoromethylation Step:

-

Inactive Copper Catalyst: The copper(I) catalyst is essential for the Sandmeyer reaction. If the catalyst has been improperly stored or handled, it may be oxidized to copper(II), which is generally less effective. Ensure you are using a high-quality, active copper(I) salt.

-

Choice of Trifluoromethylating Agent: The reactivity of the trifluoromethylating agent can significantly impact yield. Common reagents include (trifluoromethyl)trimethylsilane (TMSCF₃) and sodium trifluoromethanesulfinate (Langlois' reagent). The choice of reagent may require optimization of reaction conditions.

-

Inefficient Quenching of Diazonium Salt: The diazonium salt solution should be added to the trifluoromethylating agent and copper catalyst mixture at a controlled rate. A rapid addition can lead to uncontrolled decomposition and the formation of tars.

Impurity Profile and Purification Challenges

Question: I am observing significant impurities in my final product, making purification difficult. What are the likely impurities and how can I minimize their formation?

Answer: Impurity formation is a common challenge, particularly during scale-up. Understanding the potential side reactions is key to mitigating them.

Potential Impurities and Their Origins:

| Impurity | Likely Origin | Mitigation Strategy |

| 2-Methoxy-4-fluorophenol | Decomposition of the diazonium salt before trifluoromethylation. | Maintain strict temperature control (0-5 °C) during diazotization and handling of the diazonium salt solution.[1][2] |

| Isomeric Benzotrifluorides | The methoxy group is a strong ortho-, para- director, while the fluorine is a weaker ortho-, para- director.[3][4][5][6][7] Although the starting material has a defined substitution pattern, minor amounts of other isomers could potentially form depending on the reaction conditions and the specific trifluoromethylation mechanism. | Careful optimization of reaction conditions and choice of trifluoromethylating agent can enhance regioselectivity. |

| Azo Compounds | Coupling of the diazonium salt with the starting aniline or other aromatic species in the reaction mixture. | Ensure complete consumption of the starting aniline during diazotization. |

| Biphenyl Derivatives | Radical-mediated side reactions, especially if the trifluoromethylation proceeds via a radical mechanism. | Use of radical scavengers or optimization of the catalyst system can suppress these side reactions. |

Purification Strategies:

-

Distillation: For volatile impurities, fractional distillation under reduced pressure can be effective.

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique.

-

Chromatography: For laboratory-scale purifications or for the removal of closely related impurities, column chromatography is often necessary.[8]

Analytical Techniques for Impurity Profiling:

A combination of analytical techniques is recommended for comprehensive impurity profiling:[9][10][11][12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and for monitoring reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities.

Scale-Up and Safety Considerations

Question: I am planning to scale up the synthesis of 2-Methoxy-4-fluorobenzotrifluoride. What are the critical safety and process control parameters I need to consider?

Answer: Scaling up this synthesis introduces significant safety challenges, primarily due to the thermal instability of the diazonium salt intermediate.

Thermal Hazard of Diazotization:

The diazotization reaction is exothermic, and the resulting diazonium salts are thermally unstable and can decompose violently, especially in the solid state or at elevated temperatures.[1][13][14][15]

-

Temperature Control: Strict temperature control is the most critical parameter during scale-up. The reaction should be conducted in a reactor with efficient cooling capacity. The addition of the sodium nitrite solution must be carefully controlled to manage the heat evolution.

-

Monitoring and Quenching: Continuous monitoring of the reaction temperature is essential. An emergency quenching procedure should be in place in case of a thermal runaway. A pre-chilled solution of a reducing agent, such as sodium bisulfite, can be used to quench the reaction.

-

Never Isolate the Diazonium Salt: Diazonium salts should not be isolated as solids, as they are explosive.[1] They should be generated and used in solution immediately.

Safe Handling of Reagents:

-

Trifluoromethylating Agents: Some trifluoromethylating agents can be toxic or have specific handling requirements. Always consult the Safety Data Sheet (SDS) for the specific reagent being used.

-

Acids: The use of strong acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a lab coat.

Workflow for Safe Scale-Up:

Caption: A workflow for the safe scale-up of the 2-Methoxy-4-fluorobenzotrifluoride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the trifluoromethylation step?

A1: The copper(I) catalyst is believed to facilitate the transfer of the trifluoromethyl group from the reagent to the aryl diazonium salt. The exact mechanism can vary depending on the trifluoromethyl source, but it often involves the formation of a copper-trifluoromethyl intermediate.[16][17][18][19][20]

Q2: Can I use other trifluoromethylating agents besides TMSCF₃?

A2: Yes, several other trifluoromethylating agents can be used, such as Umemoto's reagents or Langlois' reagent (sodium trifluoromethanesulfinate).[20] The choice of reagent will depend on factors like cost, availability, and compatibility with your substrate and reaction conditions. Each reagent may require specific optimization.

Q3: How do the methoxy and fluoro substituents influence the reactivity of the starting aniline?

A3: The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution.[3][5] The fluoro group is electron-withdrawing via induction but can donate electron density through resonance, making it a deactivating ortho-, para- director.[4][6][7] In the context of the Sandmeyer reaction, the electronic nature of these substituents can influence the stability and reactivity of the diazonium salt intermediate.

Q4: What are the best practices for quenching a diazotization reaction?

A4: To safely quench a diazotization reaction, especially in the case of an emergency, a reducing agent should be used to destroy any remaining diazonium salt. A pre-chilled solution of sodium bisulfite or sulfamic acid is commonly used. The quenching agent should be added slowly to control any gas evolution and exotherm.[21]

References

- Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. (n.d.).

- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline. (n.d.).

- The preparation method of 2-bromo-5-fluorobenzotrifluoride. (n.d.).

- 4-Fluorobenzotrifluoride synthesis. (n.d.). ChemicalBook.

- Browne, D. L. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C–N into C–CF₃.

- CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine. (n.d.).

- CN102173995A - Synthesis method of m-fluoroaniline. (n.d.).

- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.

- EP0001825A1 - Method of preparing 2,4-difluoroaniline. (n.d.).

- Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014).

- Diazotis

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1334-1339.

- 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works. (2019, November 19). ChemicalBook.

- Dai, J. J., Fang, C., Xiao, B., Yi, J., Xu, J., Liu, Z. J., ... & Fu, Y. (2013). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society, 135(23), 8436-8439.

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. (n.d.).

- Zhang, Y., Chen, Y., Liu, Y., Wang, Y., & Chen, H. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Green Chemical Engineering.

- Gutmann, B., & Kappe, C. O. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journal of Organic Chemistry, 12, 1934-1941.

- Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.

- Bar-Ziv, R., & Gandelman, M. (2018). Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals.

- Determination of benzotrifluoride derivative compounds in groundwater. (2025, August 6).

- Electrophilic aromatic directing groups. (n.d.). In Wikipedia.

- Mood, G. H., & Procter, D. J. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2638-2647.

- CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (n.d.).

- Wang, X., & Liu, L. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155-181.

- Mood, G. H., & Procter, D. J. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ACS Central Science, 5(11), 1836-1845.

- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).

- Synthesis of trifluoromethyl arenes. (n.d.). Organic Chemistry Portal.

- Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022, April 20). YouTube.

- Singh, R., & Kumar, A. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(15), 9086-9105.

- Sandmeyer Trifluoromethylation. (2025, August 10).

- Lec4 - Diazotization Reactions. (2024, February 22). YouTube.

- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry.

- Copper-Catalyzed Synthesis of 4-CF3-1,2,3-Triazoles: An Efficient and Facile Approach via Click Reaction. (2024, March 7).

- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.

- Why should the temperature be maintained at 0–5 °C in a diazotisation? (2017, June 19). Chemistry Stack Exchange.

- Copper-Promoted Sandmeyer Trifluoromethylation Reaction. (n.d.). Organic Chemistry Portal.

- Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019, April 15). Macmillan Group - Princeton University.

- Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.

- Diazotization safety. (2013, March 21). Sciencemadness Discussion Board.

- Directing Groups in SE Ar. (n.d.).

- Exploring Flow Procedures for Diazonium Formation. (2016, July 14).

- WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines. (n.d.).

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.

- Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. (2023, August 4).

- ChemInform Abstract: Sandmeyer Trifluoromethylation of Arenediazonium Tetrafluorobor

Sources

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. biomedres.us [biomedres.us]

- 10. rroij.com [rroij.com]